5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound with the molecular formula and a molecular weight of approximately 234.30 g/mol. It belongs to the class of organic compounds known as ketones and carboxylic acids, specifically characterized by the presence of a ketone functional group and a carboxylic acid moiety. This compound is notable for its potential applications in organic synthesis and biological studies, particularly in enzyme interactions.
The compound is classified under the category of organic intermediates used in chemical synthesis. It can be sourced from various chemical suppliers and is often utilized in research settings for its reactivity and functional properties. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry.
The synthesis of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. A common method includes:
On an industrial scale, optimized conditions are crucial for maximizing yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
The molecular structure of 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid features:
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17)GFSARUVAIABOEI-UHFFFAOYSA-NThis structural information aids in understanding its reactivity and interactions with other compounds.
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo several types of chemical reactions:
The products formed depend on specific reagents and conditions used in each reaction pathway.
The mechanism of action for 5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact targets and pathways are context-dependent but are crucial for understanding its potential biological effects.
Relevant data on these properties can assist researchers in planning experiments involving this compound.
5-(2,6-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications across various fields:
This compound's unique structural features contribute to its utility in both academic research and industrial applications.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7